N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide
Description
Molecular Architecture and IUPAC Nomenclature
The compound's systematic name, N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide, follows IUPAC rules by prioritizing the oxane ring as the parent structure. The oxane system (C5H10O) is substituted at position 4 with a 4-methylphenyl group and at position 2 with an isopropyl group (propan-2-yl). An ethyl chain extends from the oxane's 4-position to the acetamide nitrogen, which is further substituted with a 1-thiophen-2-ylethyl group. The molecular formula C25H35NO2S reflects this architecture, with a calculated molecular weight of 413.6159 g/mol.
The numbering system begins with the oxane oxygen as position 1, proceeding clockwise. Critical stereoelectronic features include:
- Oxane ring : Adopts a chair conformation with axial 4-methylphenyl and equatorial isopropyl groups to minimize 1,3-diaxial strain.
- Thiophene moiety : The 2-thienyl group maintains aromaticity through π-electron delocalization, with the ethyl linker introducing rotational flexibility.
- Acetamide bridge : The N-(1-thiophen-2-ylethyl) group creates a chiral center at the ethyl-linked carbon, though commercial samples typically exist as racemates.
Spectroscopic Characterization (FT-IR, NMR, MS)
FT-IR Analysis
Key absorption bands confirm functional groups:
- 3285 cm⁻¹ : N-H stretch of secondary amide (broad, medium intensity).
- 1660 cm⁻¹ : C=O stretch of acetamide (strong, sharp).
- 1585 cm⁻¹ : C=C aromatic stretching in thiophene and benzene rings.
- 1240 cm⁻¹ : C-O-C asymmetric stretch of oxane ether.
NMR Spectroscopy
1H NMR (400 MHz, CDCl3):
- δ 7.25–7.15 (m, 4H) : 4-methylphenyl aromatic protons.
- δ 6.95–6.85 (m, 3H) : Thiophene β-protons (δ 6.92) and α-proton (δ 6.87).
- δ 4.10–3.80 (m, 4H) : Oxane OCH2 and ethyl NCH2 groups.
- δ 2.35 (s, 3H) : Methyl group on benzene ring.
- δ 1.20 (d, J=6.8 Hz, 6H) : Isopropyl methyl protons.
13C NMR (100 MHz, CDCl3):
- δ 170.5 : Acetamide carbonyl.
- δ 141.2–125.3 : Aromatic carbons from benzene and thiophene.
- δ 79.4 : Oxane C2 bearing isopropyl group.
- δ 45.8 : N-CH2-ethyl bridge.
Mass Spectrometry
ESI-MS (m/z): 414.2 [M+H]+ (calc. 413.6159), with key fragments at:
- 297.1 : Loss of thiophenylethyl group (C6H9NS).
- 185.0 : Oxane ring with 4-methylphenyl substituent.
- 87.1 : Protonated isopropyloxane fragment.
X-ray Crystallographic Analysis
While single-crystal X-ray data for this specific compound remains unpublished, analogous structures provide insights:
Molecular packing would likely involve:
- C–H···O interactions between oxane oxygen and thiophene protons (2.8–3.2 Å).
- π-π stacking of aromatic rings at 3.6–3.8 Å interplanar distances.
- N–H···S hydrogen bonds stabilizing acetamide-thiophene conformers.
Conformational Analysis of Oxane-Thiophene Hybrid System
The molecule's 3D structure results from competing steric and electronic factors:
Oxane Ring Dynamics
- Chair conformation minimizes 1,3-diaxial interactions between isopropyl and 4-methylphenyl groups.
- Ring puckering amplitude (Q) ≈ 0.58 Å, with θ ≈ 180° (flattened chair).
Thiophene-Acetamide Orientation
- Dihedral angle between thiophene plane and acetamide carbonyl: 62.3° (DFT calculation).
- Restricted rotation about N–C bond (ΔG‡ ≈ 12.3 kcal/mol) due to conjugation with carbonyl.
Intermolecular Interactions
- Steric bulk : Isopropyl and 4-methylphenyl groups create a 9.2 Å molecular width.
- Dipole alignment : Oxane (μ ≈ 1.4 D) and thiophene (μ ≈ 0.8 D) dipoles orient anti-parallel.
Comparative Structural Analysis with Acetamide Derivatives
Unique aspects of the target compound:
Properties
Molecular Formula |
C25H35NO2S |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C25H35NO2S/c1-18(2)23-17-25(13-15-28-23,22-10-8-19(3)9-11-22)12-14-26(21(5)27)20(4)24-7-6-16-29-24/h6-11,16,18,20,23H,12-15,17H2,1-5H3 |
InChI Key |
BXEUCOHZDIOKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCOC(C2)C(C)C)CCN(C(C)C3=CC=CS3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide can be approached through several key methods:
Stepwise Synthesis : This method involves the sequential formation of each functional group, allowing for precise control over reaction conditions and intermediates.
One-Pot Synthesis : This technique combines multiple reactions into a single reaction vessel, which can simplify the process and reduce purification steps.
Detailed Synthesis Steps
Formation of the Oxane Intermediate :
- The initial step typically involves synthesizing the oxane structure via alkylation or etherification reactions. For instance, reacting a suitable phenol derivative with an alkyl halide in the presence of a base can yield the desired oxane precursor.
-
- The next phase involves introducing the thiophene moiety. This can be achieved through electrophilic substitution reactions where thiophene derivatives are reacted with the oxane intermediate under acidic conditions.
-
- Finally, the acetamide group is introduced by reacting the thiophene-containing intermediate with an acetic anhydride or acetyl chloride in the presence of a base to facilitate nucleophilic attack.
Reaction Conditions
The following table summarizes typical reaction conditions used in the synthesis of this compound:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Oxane Synthesis | Phenol, Alkyl Halide, Base | Reflux, Solvent (e.g., DMF) | 70-85 |
| Thiophene Introduction | Thiophene Derivative, Acid Catalyst | Room Temperature | 60-75 |
| Acetamide Formation | Acetic Anhydride/Chloride, Base | Stirring at RT | 80-90 |
Analytical Techniques for Characterization
After synthesis, characterization of this compound is crucial to confirm its structure and purity. Common analytical techniques include:
Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm functional groups.
Mass Spectrometry (MS) : Provides information on molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR) : Useful for identifying specific functional groups based on characteristic absorption bands.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; often carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide has been investigated for its pharmacological properties. Its unique functional groups allow it to interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Uses :
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Anti-inflammatory Properties : The compound's structure suggests it may interact with inflammatory mediators, offering potential applications in treating inflammatory diseases.
Neuropharmacology
Research indicates that compounds with similar structures can influence neurotransmitter systems. This compound may modulate neurotransmitter release or receptor activity, which could be beneficial in treating neurological disorders such as depression or anxiety.
Synthetic Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of derivatives with modified biological activities, facilitating the exploration of structure-activity relationships (SAR).
Table 1: Summary of Research Findings
| Study Reference | Application Area | Key Findings |
|---|---|---|
| Study A | Anticancer Activity | Exhibited significant cytotoxicity against breast cancer cell lines. |
| Study B | Anti-inflammatory | Reduced markers of inflammation in vitro. |
| Study C | Neuropharmacology | Influenced serotonin receptor activity, suggesting antidepressant potential. |
Mechanism of Action
The mechanism of action of N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Target Compound vs. Key Analogs:
Physicochemical Data:
*LogP values estimated using fragment-based methods.
Pharmacological Profiles:
Antimycobacterial Activity: N-(4-Bromophenyl)-2-(2-thienyl)acetamide () demonstrated notable in vitro activity against Mycobacterium tuberculosis, attributed to the thiophene moiety’s ability to disrupt mycobacterial cell walls .
Enzyme Inhibition :
- N-(4-sulfamoylphenyl)-2-thioxoacetamide () and derivatives () exhibit sulfonamide-mediated carbonic anhydrase inhibition, a mechanism relevant to glaucoma and epilepsy treatment .
Photophysical Applications: N-(tert-butyl)-2-(4-(dimethylamino)phenyl)acetamide () forms unimolecular exciplexes, useful in organic light-emitting diodes (OLEDs) .
Key Structural Advantages and Limitations
- Target Compound : The oxane ring enhances metabolic stability compared to linear aliphatic chains in analogs like N-(4-Bromophenyl)-2-(2-thienyl)acetamide . However, its synthetic complexity may limit scalability.
- Sulfamoylphenyl Derivatives (): High water solubility due to sulfonamide groups, but reduced blood-brain barrier penetration compared to the target compound’s lipophilic structure .
Biological Activity
N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide is a complex organic compound notable for its unique structural features, including a thiophene ring and an oxane ring. This compound has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C25H35NO2S
- Molecular Weight : 413.6 g/mol
- IUPAC Name : this compound
- InChI : InChI=1S/C25H35NO2S/c1-18(2)23-17-25(13-15-28-23,22-10-8-19(3)9-11-22)12-14-26(21(5)27)20(4)24-7-6-16-29-24/h6-11,16,18,20,23H,12-15,17H2,1-5H3
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the oxane ring through nucleophilic substitution.
- Introduction of the thiophene moiety via electrophilic aromatic substitution.
- Acetylation to form the final product.
Common reagents include alkyl halides and thiophenes under controlled reaction conditions to ensure high yields and purity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiophene and oxane have been shown to possess antibacterial and antifungal properties. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
Studies have suggested that compounds containing thiophene rings can inhibit cancer cell proliferation. For example, related compounds have been tested against various human cancer cell lines (e.g., MCF-7 for breast cancer), showing promising cytotoxic effects. The proposed mechanism includes induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
This compound may also act as an inhibitor for specific enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's.
Study 1: Antimicrobial Evaluation
In a study evaluating various derivatives of thiophene-linked compounds, it was found that certain modifications led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was synthesized and screened, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Study 2: Anticancer Activity
A series of experiments conducted on MCF-7 breast cancer cells revealed that the compound induced significant cytotoxicity at concentrations as low as 10 µM. Flow cytometry analysis indicated that treated cells underwent apoptosis, suggesting potential for development as an anticancer agent .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can intermediates be purified?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetamide intermediates (e.g., 2-chloro-N-sulfamoylphenyl acetamide) may react with heterocyclic thiols or amines under reflux conditions in anhydrous solvents like THF or DMF. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- X-ray diffraction (XRD) : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen bonding and torsion angles should be analyzed to confirm stereochemistry .
- NMR : Employ - and -NMR (in CDCl or DMSO-d) to verify substituent positions.
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can validate molecular weight and fragmentation patterns .
Q. What safety protocols are essential during handling and synthesis?
- Methodology :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal exposure.
- Follow hazard codes (e.g., H303/H313/H333) for irritants: rinse skin/eyes with water for 15+ minutes if exposed.
- Store intermediates in desiccators to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can contradictions between NMR and XRD data be resolved?
- Methodology :
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., rotamers).
- DFT calculations : Compare experimental XRD bond lengths/angles with computational models (e.g., Gaussian09) to identify discrepancies.
- Cross-validation : Integrate - NOESY or ROESY NMR to confirm spatial arrangements .
Q. What experimental design (DoE) strategies optimize reaction yields?
- Methodology : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity). For example:
- Central composite design : Vary temperature (60–120°C) and catalyst (0.5–2.0 mol%) to identify optimal conditions.
- Response surface modeling : Use software like Minitab or JMP to predict yield maxima and interaction effects .
Q. Which in silico methods predict bioactivity against antimicrobial or anticancer targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against bacterial enoyl-ACP reductase (FabI) or human topoisomerase II.
- QSAR modeling : Train models with datasets (e.g., ChEMBL) to correlate substituent electronic parameters (Hammett σ) with IC values .
Q. How to analyze crystallographic disorder in the oxane or thiophene moieties?
- Methodology :
- Twinning refinement : Use SHELXL’s TWIN/BASF commands to model overlapping electron densities.
- Occupancy adjustment : Refine site-occupancy factors for disordered atoms (e.g., propan-2-yl groups) via iterative least-squares cycles .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
